molecular formula C10H22ClNO B1448020 4-(tert-Butoxy)cyclohexanamine hydrochloride CAS No. 1174044-78-0

4-(tert-Butoxy)cyclohexanamine hydrochloride

Cat. No. B1448020
M. Wt: 207.74 g/mol
InChI Key: VZGZZKFRYJESPW-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)cyclohexanamine hydrochloride, also known as tert-butylcyclohexylamine hydrochloride, is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol .


Synthesis Analysis

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves several steps. In one experiment, this material (1.8 g) was taken up in methanol (100 ml) containing concentrated hydrochloric acid (0.6 ml), treated with 10% palladium on carbon and hydrogenated at 45 psi for 8 hours . The catalyst was filtered off and the solvent removed at reduced pressure to afford 4-tert-butoxypiperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-(tert-Butoxy)cyclohexanamine hydrochloride can be represented by the InChI code 1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-(tert-Butoxy)cyclohexanamine hydrochloride are complex and varied. For instance, it has been used in the synthesis of 4-[(2-(4-tert-butoxypiperidine-1-carbonyl)pyridin-4-yl)methyl]phthalazin-1(2H)-one .

Scientific Research Applications

1. Derivatization Agent in Analytical Chemistry

O-tert-butylhydroxylamine hydrochloride (TBOX) has been employed as a derivatization agent to investigate carbonyl reaction products from terpinolene ozonolysis. The use of TBOX helped in detecting multi-carbonyl compounds due to its smaller molecular weight, highlighting its potential in enhancing the detection capabilities of analytical methods in atmospheric chemistry studies (Ham et al., 2015).

2. Investigation of Thermal Decomposition

Studies have investigated the thermal decomposition of compounds like 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC), which shares a structural resemblance with 4-(tert-Butoxy)cyclohexanamine hydrochloride. These investigations are crucial in understanding the stability and reactivity of such compounds under different conditions, which is valuable in industrial applications, especially in the context of radical polymerization (Lin et al., 2015).

3. Synthesis and Characterization of New Materials

The synthesis and characterization of new materials, such as highly organosoluble poly(ether imide)s, have been achieved using compounds like 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4- tert -butylcyclohexane dianhydride. This research opens pathways for developing new materials with specific desirable properties such as excellent solubility and thermal stability, which have wide applications in the materials science field (Liaw et al., 2001).

4. Catalysis and Oxidation Reactions

Compounds structurally related to 4-(tert-Butoxy)cyclohexanamine hydrochloride have been utilized in catalysis and oxidation reactions. For example, tert-butyl hydroperoxide in the presence of dirhodium caprolactamate has been used to oxidize phenols and anilines, demonstrating the role of these compounds in facilitating or enhancing chemical reactions in synthetic chemistry (Ratnikov et al., 2011).

Safety And Hazards

4-(tert-Butoxy)cyclohexanamine hydrochloride is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGZZKFRYJESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxy)cyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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